An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3,3-diphenylprop-2-enamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3,3-diphenylprop-2-enamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Cyano-3,3-diphenylprop-2-enamide, a compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive and practical guide for its synthesis, characterization, and potential applications.
Molecular Structure and Key Features
2-Cyano-3,3-diphenylprop-2-enamide, also known as 2-cyano-3,3-diphenylacrylamide, possesses a unique molecular architecture that confers its distinct chemical personality. The molecule is built upon a propenamide backbone, featuring a cyano group and an amide at position 2, and two phenyl rings at position 3. This arrangement results in a highly conjugated system, which is expected to influence its electronic and spectroscopic properties.
The presence of the electron-withdrawing cyano and amide groups, in conjugation with the phenyl rings, creates a push-pull electronic effect, a feature often associated with interesting optical and biological properties.
Synthesis via Knoevenagel Condensation: A Proposed Protocol
The most logical and established synthetic route to 2-Cyano-3,3-diphenylprop-2-enamide is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base[1]. In this case, benzophenone serves as the carbonyl precursor and 2-cyanoacetamide provides the active methylene group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Cyano-3,3-diphenylprop-2-enamide.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzophenone (1.0 equivalent) and 2-cyanoacetamide (1.0-1.2 equivalents).
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Solvent Addition: Add a suitable solvent such as ethanol or toluene. The choice of solvent can influence reaction kinetics and product solubility[2].
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Catalyst Introduction: Introduce a catalytic amount of a mild base. Piperidine or triethylamine are commonly used for this purpose[2][3]. The base facilitates the deprotonation of the active methylene group in 2-cyanoacetamide, initiating the nucleophilic attack on the carbonyl carbon of benzophenone.
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Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the chosen solvent) and maintain for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. The precipitate can be collected by vacuum filtration and washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and catalyst.
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Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture[4].
Physicochemical Properties: A Predictive Analysis
While experimental data for 2-Cyano-3,3-diphenylprop-2-enamide is scarce, we can predict its properties based on the known values of its close structural analogs.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₆H₁₂N₂O | - |
| Molecular Weight | 248.28 g/mol | - |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of related cyanoacrylamides and the ethyl ester derivative[5]. |
| Melting Point | Expected to be in the range of 150-250 °C | The N-phenyl analog has a melting point of ~200 °C[3][6]. The absence of the N-phenyl group may lead to a slightly different value. The corresponding ethyl ester melts at 97-99 °C[7]. |
| Solubility | Likely soluble in polar organic solvents like DMSO and ethanol; sparingly soluble in water. | The N-phenyl indole derivative is soluble in DMSO and ethanol[8]. The polarity of the amide group suggests some solubility in polar solvents. |
| pKa | Not available | - |
| LogP | Not available | - |
Analytical Characterization: A Roadmap
The structural confirmation of synthesized 2-Cyano-3,3-diphenylprop-2-enamide would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, likely appearing as multiplets in the range of 7.0-8.0 ppm. The two protons of the amide group (-NH₂) should appear as a broad singlet, with its chemical shift being solvent-dependent[9].
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¹³C NMR: The carbon NMR spectrum will be more complex. Key signals to identify would be the carbonyl carbon of the amide, the carbons of the cyano group, the olefinic carbons of the propenamide backbone, and the carbons of the two phenyl rings. The carbonyl carbon is expected to appear in the downfield region, typically around 160-170 ppm[6].
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule. Expected characteristic absorption bands include:
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N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group[4][9].
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C≡N stretching: A sharp absorption band around 2220-2230 cm⁻¹ for the cyano group[6][9].
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C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the amide carbonyl group[6][9].
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C=C stretching: An absorption band in the region of 1600-1650 cm⁻¹ for the carbon-carbon double bond.
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Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₆H₁₂N₂O[6].
Potential Applications and Future Directions
Derivatives of 2-cyanoacrylamide have garnered significant interest in the field of drug discovery due to their diverse biological activities. The structural motif of 2-Cyano-3,3-diphenylprop-2-enamide makes it a compelling candidate for further investigation in several areas:
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Anti-inflammatory Agents: The closely related (E)-2-Cyano-N,3-diphenylacrylamide has been investigated as a potential anti-inflammatory drug[3][6]. It is plausible that the unsubstituted amide could also exhibit similar properties.
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Anticancer Agents: Cyanoacrylamides have been reported to possess anticancer properties[9]. Further derivatization and biological screening of the 2-Cyano-3,3-diphenylprop-2-enamide scaffold could lead to the discovery of novel therapeutic agents.
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Materials Science: The conjugated "push-pull" nature of the molecule suggests potential applications in materials science, particularly in the development of organic dyes and materials with non-linear optical properties.
Conclusion
2-Cyano-3,3-diphenylprop-2-enamide represents a molecule of significant interest with a straightforward and scalable synthetic route via the Knoevenagel condensation. While direct experimental physicochemical data is limited, a comprehensive understanding of its properties can be extrapolated from closely related compounds. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential applications of this versatile compound in both medicinal chemistry and materials science. The detailed protocols and predictive data herein are intended to facilitate and inspire further research into this promising chemical entity.
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da Silva, P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed, National Center for Biotechnology Information. [Link]
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Al-Zaydi, K. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]
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da Silva, P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PubMed, National Center for Biotechnology Information. [Link]
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Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]
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Request PDF. (2025). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. [Link]
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da Silva, P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]
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Al-Mokhanam, A. M. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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Request PDF. (n.d.). Synthesis and antioxidant screening of new 2-cyano-3-(1,3-diphenyl-1 H -pyrazol-4-yl)acryloyl amide derivatives and some pyrazole-based heterocycles. [Link]
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Tintoll. (2026). Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5. [Link]
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Request PDF. (2023). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. [Link]
- Google Patents. (n.d.). An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
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